2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-

Catalog No.
S785770
CAS No.
142946-79-0
M.F
C12H6F6N2
M. Wt
292.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-

CAS Number

142946-79-0

Product Name

2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-

IUPAC Name

4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H

InChI Key

FFOMEQIMPYKURW-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F

Origin and Significance:

4,4'-(CF3)2bpy is a synthetic compound specifically designed to modify the properties of 2,2'-bipyridine for scientific research. The trifluoromethyl groups alter the electronic properties of the molecule, making it a valuable tool for studying metal complexes with unique characteristics []. These complexes find applications in various fields, including photocatalysis, organic light-emitting diodes (OLEDs), and magnetic resonance imaging (MRI) [].


Molecular Structure Analysis

Key Features:

4,4'-(CF3)2bpy possesses a rigid, planar structure due to the aromatic nature of the bipyridine core and the electron-withdrawing trifluoromethyl groups. The two nitrogen atoms are separated by a distance of about 7 angstroms and are positioned to effectively chelate metal ions, forming stable five-membered rings [].

Notable Aspects:

The trifluoromethyl groups are electron-withdrawing, meaning they pull electron density away from the nitrogen atoms. This affects the electronic properties of the ligand, lowering the energy of the highest occupied molecular orbital (HOMO). This modification can influence the light absorption and emission properties of metal complexes formed with 4,4'-(CF3)2bpy.


Chemical Reactions Analysis

Synthesis:

Several methods have been reported for the synthesis of 4,4'-(CF3)2bpy. A common approach involves the palladium-catalyzed coupling reaction between 2,2'-dibromo-bipyridine and trifluoromethyltrimethyltin.

Balanced Chemical Equation:

Pd(PPh3)4 (cat) + 2 Br-C5H3N-N-C5H3Br + 2 CF3Sn(CH3)3 → C5H3N-N-C5H3(CF3)2 + 2 BrSn(CH3)3 + Pd(PPh3)2 (excess)

(cat) represents the catalyst

Other Relevant Reactions:

4,4'-(CF3)2bpy readily forms complexes with various metal ions. The reaction involves the coordination of the lone pair electrons on the nitrogen atoms with the empty orbitals of the metal ion. The specific reaction conditions and product formed depend on the metal and other reaction parameters.


Physical And Chemical Properties Analysis

Data:

  • Melting point: Not readily available
  • Boiling point: Not readily available
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Relatively stable under ambient conditions.

Chemical Properties:

4,4'-(CF3)2bpy exhibits weak acidic character due to the presence of the relatively acidic C-H bonds in the trifluoromethyl groups.

Metal Complex Formation:

The primary mechanism of action of 4,4'-(CF3)2bpy is its ability to form complexes with metal ions. The lone pair electrons on the nitrogen atoms donate to empty orbitals on the metal, creating a stable coordination complex. The trifluoromethyl groups can influence the electronic properties of the complex, affecting its reactivity and function.

For example, in photocatalysis, the metal complex with 4,4'-(CF3)2bpy might absorb light and transfer the absorbed energy to initiate a desired chemical reaction []. In OLEDs, the complex might play a role in transporting charge carriers or emitting light.

Ligand for Lanthanide Complexes:

,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-, also known as 4,4'-(CF3)2bpy, is a valuable ligand in coordination chemistry, particularly for lanthanide metals. The molecule's structure features two nitrogen atoms connected by a central pyridine ring. These nitrogen atoms readily bind to metal ions, forming stable five-membered chelate rings. Studies have shown that homoleptic complexes (containing only one type of ligand) of rare earth metals like terbium and dysprosium with 4,4'-(CF3)2bpy exhibit promising properties for various applications.

These complexes demonstrate:

  • High Quantum Yield: Research suggests that these complexes can achieve quantum yields (efficiency of converting absorbed light into emitted photons) of up to 0.9% .
  • Fast Relaxation Rate: The same study also reports a high relaxation rate of 99.5 Hz in 19F NMR (nuclear magnetic resonance) spectroscopy, indicating efficient energy transfer within the molecule .

These characteristics make 4,4'-(CF3)2bpy-based lanthanide complexes promising candidates for development as:

  • 19F MRI/Optical Imaging Probes: The unique combination of high quantum yield and fast relaxation rate suggests potential applications in dual modality imaging techniques, combining magnetic resonance imaging (MRI) with optical imaging .

Improving Photoconversion Efficiency in DSSCs:

Research has explored the use of 4,4'-(CF3)2bpy as a ligand in dye-sensitized solar cells (DSSCs). The trifluoromethyl groups (CF3) attached to the bipyridine molecule are believed to play a crucial role in enhancing the photoconversion efficiency, which is the efficiency of converting light energy into electrical energy. Studies have shown that DSSCs employing 4,4'-(CF3)2bpy-based dyes can achieve photoconversion efficiencies of up to 34% . This improvement is attributed to the stabilization of the highest occupied molecular orbital (HOMO) level in the dye molecule by the electron-withdrawing nature of the CF3 groups.

XLogP3

3.2

Wikipedia

2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-

Dates

Modify: 2023-08-15

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